molecular formula C15H25N3O B8634765 Triapenthenol CAS No. 76608-49-6

Triapenthenol

Cat. No.: B8634765
CAS No.: 76608-49-6
M. Wt: 263.38 g/mol
InChI Key: CNFMJLVJDNGPHR-LCYFTJDESA-N
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Description

Triapenthenol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

The synthesis of Triapenthenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclohexyl group: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the triazole ring: This step involves the reaction of a suitable precursor with 1,2,4-triazole under controlled conditions.

    Formation of the pent-1-en-3-ol moiety: This can be synthesized through various organic reactions such as aldol condensation or Wittig reaction.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in the efficiency of the synthesis.

Chemical Reactions Analysis

Triapenthenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and reaction conditions.

Scientific Research Applications

Triapenthenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has shown potential as an antifungal and antibacterial agent due to its ability to inhibit the growth of various microorganisms.

    Medicine: It is being investigated for its potential use in the treatment of diseases such as cancer and infectious diseases.

    Industry: This compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Triapenthenol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms. The triazole ring is known to interact with the active sites of enzymes, leading to the inhibition of their activity. This compound may also interfere with cellular signaling pathways, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Triapenthenol can be compared with other similar compounds such as:

    Paclobutrazol: A triazole derivative used as a plant growth regulator.

    This compound: Another triazole compound with similar structural features and applications.

    Mepiquat chloride: A plant growth regulator with a different chemical structure but similar biological activity.

    Chlormequat chloride: Another plant growth regulator with a different chemical structure.

The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties

Properties

CAS No.

76608-49-6

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

IUPAC Name

(Z)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol

InChI

InChI=1S/C15H25N3O/c1-15(2,3)14(19)13(18-11-16-10-17-18)9-12-7-5-4-6-8-12/h9-12,14,19H,4-8H2,1-3H3/b13-9-

InChI Key

CNFMJLVJDNGPHR-LCYFTJDESA-N

Isomeric SMILES

CC(C)(C)C(/C(=C/C1CCCCC1)/N2C=NC=N2)O

Canonical SMILES

CC(C)(C)C(C(=CC1CCCCC1)N2C=NC=N2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

26 g (0.1 mol) of 1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-pent-1-en-3-one (Example 1) were taken up in 200 ml of methanol, and 4.5 g of sodium borohydride were added in portions, whilst stirring and cooling. When the reaction had ended, the reaction mixture was adjusted to pH 6 and concentrated. The residue was taken up in 200 ml of methylene chloride, the methylene chloride mixture was washed with saturated sodium bicarbonate solution, dried over sodium sulphate and filtered and the filtrate was concentrated. The residue was recrystallised from petroleum ether. 14.5 g (55% of theory) of 1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-pent-1-en-3-ol of melting point 131° C. were obtained.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-pent-1-en-3-ol
Yield
55%

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